咪草烟

概述

描述

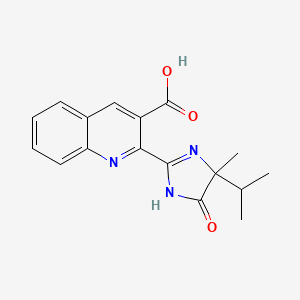

咪草喹是一种属于咪唑啉酮类除草剂的有机化合物。它主要用于控制多种杂草。咪草喹是一种无色或白色固体,但商业样品可能呈棕色或棕褐色。 这种化合物因其通过靶向参与氨基酸合成的特定酶来抑制杂草生长而闻名 .

科学研究应用

咪草喹具有广泛的科学研究应用:

化学: 用作模型化合物来研究咪唑啉酮除草剂的行为及其与各种试剂的相互作用。

生物学: 研究其对植物生长和发育的影响,特别是在控制杂草物种方面。

医药: 探索其在开发具有改善功效和安全性特征的新型除草剂配方中的潜在用途。

作用机理

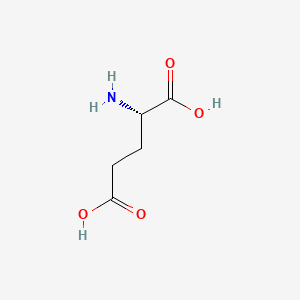

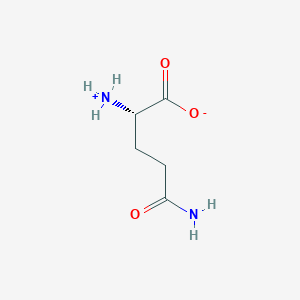

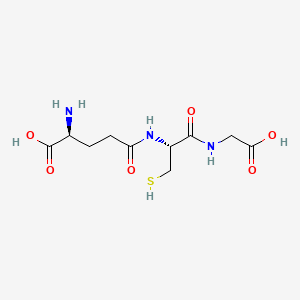

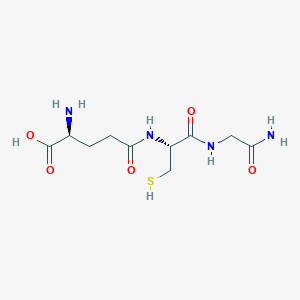

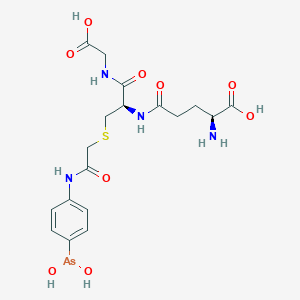

咪草喹通过抑制乙酰羟酸合酶 (AHAS) 酶发挥除草作用,该酶对于合成支链氨基酸(如亮氨酸、异亮氨酸和缬氨酸)至关重要。 通过抑制这种酶,咪草喹会破坏必需氨基酸的产生,导致植物生长停止并最终导致杂草死亡 .

作用机制

Target of Action

Imazaquin, an imidazolinone herbicide, primarily targets the enzyme acetohydroxy acid synthase (AHAS) . AHAS is the first enzyme in the branched-chain amino acid pathway that leads to the synthesis of amino acids leucine, isoleucine, and valine . These amino acids are essential for protein synthesis and plant growth.

Mode of Action

Imazaquin inhibits the activity of AHAS, thereby blocking the synthesis of the branched-chain amino acids . This inhibition disrupts protein synthesis and halts the growth of the plant, leading to its eventual death .

Biochemical Pathways

The primary biochemical pathway affected by Imazaquin is the branched-chain amino acid synthesis pathway . By inhibiting AHAS, Imazaquin prevents the production of leucine, isoleucine, and valine . These amino acids are crucial for protein synthesis, and their absence disrupts normal cellular functions, leading to plant death .

Pharmacokinetics

It’s known that imazaquin is soluble in water , which suggests it can be readily taken up by plants and transported within the plant system.

Result of Action

The inhibition of AHAS by Imazaquin leads to a deficiency in essential amino acids, disrupting protein synthesis and growth in plants . This results in the death of the plant, making Imazaquin effective as a herbicide .

Action Environment

The action of Imazaquin can be influenced by environmental factors such as pH and soil composition . For instance, the rate at which Imazaquin aggregates on soil humic acids is most affected by the environmental pH . Imazaquin has shown greater adsorption at lower pHs . Adsorption is greatest at a pH nearest the pKa of the carboxylic group of Imazaquin . This suggests that the efficacy and stability of Imazaquin can vary depending on the environmental conditions.

生化分析

Biochemical Properties

Imazaquin controls weed growth through the inhibition of specific amino acids that are vital for plant growth . It interacts with the enzyme acetohydroxy acid synthase (AHAS), which is responsible for the synthesis of the amino acids valine, leucine, and isoleucine .

Cellular Effects

The effects of Imazaquin on cells are primarily due to its inhibition of AHAS. This enzyme inhibition disrupts the synthesis of essential amino acids, thereby affecting cellular processes such as protein synthesis .

Molecular Mechanism

Imazaquin exerts its effects at the molecular level through the inhibition of the AHAS enzyme . This inhibition disrupts the biosynthesis of branched-chain essential amino acids, leading to impaired protein synthesis and growth in plants .

Temporal Effects in Laboratory Settings

A study of Imazaquin degradation in agricultural soil from Binzhou, China, showed that the degradation followed first-order kinetics, with a half-life of less than 8.5 days .

Metabolic Pathways

Imazaquin is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids . It inhibits the AHAS enzyme, disrupting this metabolic pathway .

Subcellular Localization

Given its mode of action, it is likely to be localized in the cytoplasm where the AHAS enzyme is found .

准备方法

合成路线和反应条件

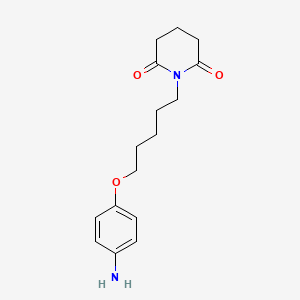

咪草喹通过一系列涉及咪唑啉酮环形成的化学反应合成。合成路线通常从邻苯二甲酰亚胺与各种试剂反应形成三环化合物开始。 然后,该化合物进一步反应以形成咪唑啉酮环结构 .

工业生产方法

在工业环境中,咪草喹是在大型化学反应器中生产的,反应条件经过精心控制以确保高产率和纯度。 该过程涉及使用溶剂、催化剂以及特定的温度和压力条件来优化反应 .

化学反应分析

反应类型

咪草喹会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于其在环境中的降解和转化至关重要。

常见试剂和条件

咪草喹反应中使用的常见试剂包括氧化剂、还原剂和各种溶剂。 反应条件,如温度、pH值和压力,经过精心控制以获得所需产物 .

形成的主要产物

咪草喹反应形成的主要产物包括其代谢产物,例如 4-亚甲基-2-(喹啉-2-基)-1H-咪唑-5(4H)-酮、喹啉-3-甲醛和其他相关化合物 .

相似化合物的比较

咪草喹属于咪唑啉酮类除草剂,该类除草剂还包括咪草烟-甲酯、咪草胺、咪草啶、咪草烟和咪草唑等化合物。这些化合物具有相似的核心结构,但其连接的环结构和特定的官能团有所不同。 咪草喹在其特定的环结构及其控制多种杂草物种的有效性方面是独一无二的 .

类似化合物的列表

- 咪草烟-甲酯

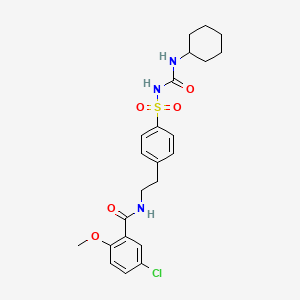

- 咪草胺

- 咪草啶

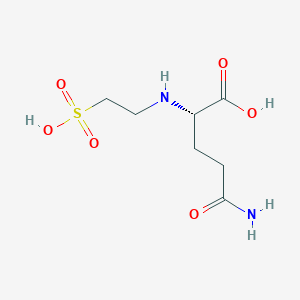

- 咪草烟

- 咪草唑

属性

IUPAC Name |

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,21,22)(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABMTIJINOIHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81335-47-9 (mono-ammonium salt), 115787-29-6 (mono-K salt), 81335-46-8 (mono-Na salt), 81335-49-1 (Ca salt) | |

| Record name | Imazaquin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024152 | |

| Record name | Imazaquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or tan solid; Technical product: Odorless white solid; [HSDB] Yellowish grey solid; [EFSA] | |

| Record name | Imazaquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in water /Imazaquin ammonium salt/, Slightly soluble in some organic solvents., Sol in water @ 25 °C: 60-120 ppm | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<0.013 mPa @ 60 °C | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Tan solid, Crystals from hexane + ethyl acetate | |

CAS No. |

81335-37-7 | |

| Record name | Imazaquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazaquin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazaquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZAQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZY7C31XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

219-222 °C (decomposition) | |

| Record name | IMAZAQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

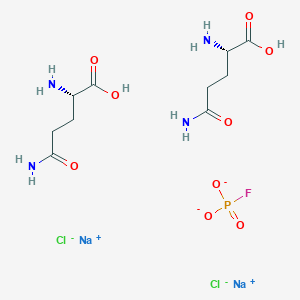

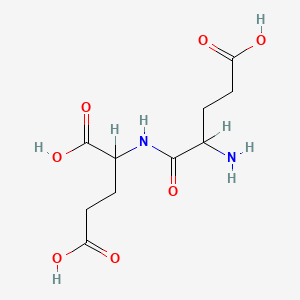

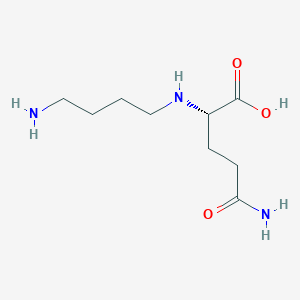

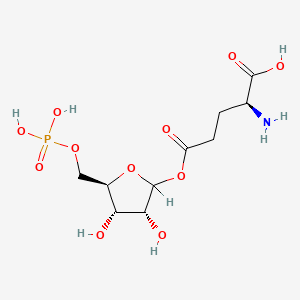

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of imazaquin, and how does it exert its herbicidal effect?

A1: Imazaquin acts by inhibiting the enzyme acetohydroxyacid synthase (AHAS) [, ], also known as acetolactate synthase (ALS) [, , , , , ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine - which are essential for plant growth and development. By inhibiting AHAS, imazaquin disrupts BCAA production, leading to growth arrest and eventually plant death [].

Q2: Does the accumulation of 2-ketobutyrate and 2-aminobutyrate contribute to imazaquin's phytotoxicity?

A2: Contrary to previous assumptions, research has shown that the accumulation of 2-ketobutyrate and 2-aminobutyrate, which are byproducts of AHAS inhibition, is not the primary cause of imazaquin's phytotoxicity []. Instead, the depletion of BCAAs due to AHAS inhibition is thought to be the main driver of growth inhibition [].

Q3: What is the molecular formula and weight of imazaquin?

A3: Imazaquin has the molecular formula C17H17N3O3 and a molecular weight of 311.3 g/mol.

Q4: How does imazaquin perform under different soil moisture conditions?

A4: Imazaquin exhibits varying bioavailability under different soil moisture regimes. It persists longer in dry soil conditions compared to moist environments [, ]. Wetting and drying cycles can influence imazaquin's adsorption and desorption properties, potentially leading to increased bioavailability after rewetting [].

Q5: Does imazaquin possess any catalytic properties relevant to its herbicidal action?

A5: Imazaquin is not known to possess any direct catalytic properties relevant to its herbicidal action. Its mode of action primarily involves binding to and inhibiting the enzyme AHAS, rather than catalyzing a specific chemical reaction.

Q6: Have computational methods been used to study imazaquin's properties or behavior?

A6: While the provided abstracts don't mention specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models could be developed to correlate imazaquin's structure with its herbicidal activity and explore the impact of structural modifications on its potency and selectivity [].

Q7: How does imazaquin's formulation affect its leaching in soil?

A8: Formulating imazaquin with specific carriers can significantly reduce its leaching potential. For example, a clay-based formulation of R-imazaquin using hexadecyltrimethylammonium-saturated montmorillonite (SA-HDTMA) exhibited reduced leaching compared to the non-formulated racemic imazaquin or pure R-enantiomer []. This suggests that appropriate formulation strategies can enhance imazaquin's environmental profile.

Q8: How stable is imazaquin under different environmental conditions?

A9: Imazaquin degrades relatively quickly in soil, with a half-life ranging from 8 to 25 days depending on soil type and environmental factors [, , , ]. Microbial degradation plays a significant role in imazaquin breakdown, with faster degradation observed in warm, moist conditions favorable for microbial activity []. Additionally, photodecomposition by ultraviolet light or sunlight can contribute to imazaquin dissipation, particularly on the soil surface [].

Q9: Are there any specific regulatory guidelines for the safe handling and use of imazaquin?

A9: While the abstracts don't mention specific SHE regulations, it's crucial to highlight that like all agrochemicals, imazaquin's use and handling are subject to stringent regulations. It's essential to consult and adhere to the safety guidelines and regulations stipulated by relevant authorities in the countries where it is used.

Q10: How do soil properties affect the persistence and mobility of imazaquin?

A11: Imazaquin's behavior in soil is strongly influenced by soil properties. Its mobility is higher in sandy soils with low organic matter and clay content compared to clay soils with higher organic matter content [, , , , ]. Soil pH significantly affects imazaquin's sorption, with increased sorption at lower pH values due to its pKa of 3.8 [, ]. Soil organic matter content also plays a role, with higher organic matter levels generally leading to increased imazaquin retention [].

Q11: How is imazaquin metabolized in plants?

A14: While the specific metabolic pathways are not detailed in the abstracts, studies using radiolabeled 14C-imazaquin show that it is metabolized into various compounds, including soluble and insoluble metabolites []. The rate of metabolism can be influenced by factors like plant species, environmental conditions, and the use of herbicide antidotes.

Q12: Has resistance to imazaquin been observed in any weed species, and what are the mechanisms involved?

A16: Yes, resistance to imazaquin has been reported in several weed species, including common cocklebur (Xanthium strumarium) [] and amaranth pigweed (Amaranthus hybridus) []. The primary mechanism of resistance is often attributed to mutations in the ALS enzyme, reducing its sensitivity to imazaquin [].

Q13: Does imazaquin resistance confer cross-resistance to other herbicides?

A17: Yes, resistance to imazaquin often confers cross-resistance to other herbicides that also target the ALS enzyme, such as chlorimuron and imazethapyr [, ]. This highlights the importance of implementing integrated weed management strategies to prevent or delay the development of herbicide resistance.

Q14: What are the potential risks of imazaquin carryover to rotational crops?

A18: Imazaquin's persistence in soil can pose risks of carryover injury to sensitive rotational crops planted in the following season [, , , ]. The severity of injury depends on factors like imazaquin application rate, soil type, environmental conditions, and the sensitivity of the rotational crop. For instance, cotton (Gossypium hirsutum) has shown varying sensitivity to imazaquin residues depending on the application rate and soil type [, ].

Q15: Are there any known antidotes to mitigate imazaquin injury in crops?

A19: Yes, certain compounds can act as antidotes to reduce imazaquin injury in crops. Naphthalic anhydride (NA) seed treatment has shown consistent protection against imazaquin injury in corn and sorghum []. Other antidotes include CGA 92194, flurazole, and dichlormid, but their efficacy can vary [].

Q16: Can imazaquin be used in combination with other herbicides for improved weed control?

A20: Yes, imazaquin is often used in combination with other herbicides to broaden the weed control spectrum and enhance efficacy [, , ]. For example, combinations of imazaquin with metribuzin have shown effective control of sicklepod in soybean, even at lower than recommended rates [].

Q17: Are there any alternative herbicides with similar modes of action to imazaquin?

A22: Yes, several other herbicides inhibit AHAS, such as chlorimuron, imazethapyr, sulfonylureas, and triazolopyrimidines [, , ]. These herbicides share a similar mode of action with imazaquin but may exhibit different efficacies, selectivities, and environmental profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。